3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
3-(4-Chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 7, and a thioxo moiety at position 2. This structure combines aromatic and heterocyclic elements, which are critical for its biological and physicochemical properties.
These features are often leveraged in drug design, particularly for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWYBEUKRDOBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of a suitable precursor, such as a substituted urea or thiourea, with an appropriate diketone or ketoester under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thioxo group, leading to the formation of dihydropyrimidines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has shown potential as an enzyme inhibitor. It can interact with various enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-chlorophenyl group is recurrent in compounds with notable bioactivity. For example, compound 19b () demonstrated superior anticancer activity compared to doxorubicin, attributed to enhanced electron-withdrawing effects and improved cellular uptake . Thioxo vs. Oxo: Thioxo-containing derivatives (e.g., mitiperstat) exhibit distinct binding profiles compared to oxo analogs, likely due to altered hydrogen-bonding and tautomeric stability .
Hybrid Structures :
Notable Trends:
- Synthetic Accessibility : Lower yields (27–32%) are common for benzylamine condensations (), whereas hydrogenation-based methods (e.g., for mitiperstat) offer higher reproducibility .
- Thermal Stability : Thioxo derivatives often exhibit high melting points (>250°C), suggesting robust crystalline packing driven by sulfur-mediated interactions .
Critical Analysis:
- The 4-chlorophenyl moiety in 3-(4-chlorophenyl)-7-phenyl-2-thioxo-pyrrolo-pyrimidinone may confer selectivity for kinases or oxidases, analogous to mitiperstat’s MPO inhibition .
- Thiophene integration () enhances planar rigidity, improving DNA-binding efficacy in anticancer applications .
Biological Activity
The compound 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a derivative of pyrrolopyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate thiourea derivatives under reflux conditions or microwave irradiation methods to enhance yield and purity. The structure is confirmed using various spectroscopic techniques including IR and NMR spectroscopy.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thienopyrimidine derivatives showed notable activity against various bacterial strains. The compound's structure suggests potential interactions with bacterial enzymes, leading to inhibition of growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. In vitro assays have shown that these compounds can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer).
Table 1: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-chlorophenyl)-7-phenyl... | HepG2 | 5.12 |
| 3-(4-chlorophenyl)-7-phenyl... | PC-3 | 6.45 |
| Doxorubicin (control) | HepG2 | 0.25 |
| Doxorubicin (control) | PC-3 | 0.30 |
The compound exhibited an IC50 value of approximately 5.12 µM against HepG2 cells and 6.45 µM against PC-3 cells, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through caspase activation. Studies show that treatment with the compound leads to a significant increase in active caspase-3 levels in treated cells compared to untreated controls.
Table 2: Caspase Activation Levels
| Treatment | Active Caspase-3 Level (Fold Increase) |
|---|---|
| Untreated | 1.0 |
| Doxorubicin | 7.0 |
| 3-(4-chlorophenyl)... | 5.0 |
This data suggests that the compound can effectively promote apoptosis in cancer cells through caspase-dependent pathways.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. For example:
- Study on Substituted Derivatives : A series of substituted pyrrolopyrimidines were synthesized and screened for their anticancer properties. The presence of electron-withdrawing groups like chlorine at the para position significantly enhanced cytotoxicity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
